molecular formula C19H17ClFN3O5S B1213737 フルクロキサシリン CAS No. 5250-39-5

フルクロキサシリン

カタログ番号: B1213737
CAS番号: 5250-39-5
分子量: 453.9 g/mol
InChIキー: UIOFUWFRIANQPC-JKIFEVAISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections. Flucloxacillin is effective against penicillinase-producing bacteria, which makes it particularly useful in treating infections caused by Staphylococcus aureus, except for methicillin-resistant Staphylococcus aureus (MRSA) .

科学的研究の応用

Flucloxacillin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies involving beta-lactam antibiotics and their interactions with bacterial enzymes.

    Biology: Flucloxacillin is used to study bacterial resistance mechanisms, particularly those involving penicillinase-producing bacteria.

    Medicine: It is extensively used in clinical settings to treat bacterial infections, especially those caused by penicillinase-producing Staphylococcus aureus.

    Industry: Flucloxacillin is used in the pharmaceutical industry for the production of antibiotic formulations

作用機序

Flucloxacillin, also known as Floxacillin, is a narrow-spectrum antibiotic belonging to the penicillin group of antibiotics . It is designed for oral and injectable administration with bactericidal activity .

Target of Action

Flucloxacillin’s primary targets are the Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for cross-linking bacterial cell wall components .

Mode of Action

Flucloxacillin exerts its therapeutic effect through the inhibition of bacterial cell wall synthesis . By binding to specific PBPs, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

Flucloxacillin disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth and, in the case of bactericidal agents, causing cell death . The bactericidal activity of Flucloxacillin results from the inhibition of cell wall synthesis and is mediated through flucloxacillin binding to PBPs .

Pharmacokinetics

Flucloxacillin’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). It is part biliary excreted, therefore no dose adjustment is required in renal failure . It is given before meals as food interferes with absorption . The bioavailability of flucloxacillin is between 50-70% . It is metabolized in the liver and has an elimination half-life of 0.75-1 hour .

Result of Action

The result of flucloxacillin’s action is the death of bacterial cells or the inhibition of their growth and multiplication . This is achieved by disrupting the synthesis of the bacterial cell wall, leading to cell lysis .

Action Environment

The action of flucloxacillin can be influenced by various environmental factors. For instance, the absorption of flucloxacillin can be slowed by a heavy meal or by other drugs that reduce gastric emptying . Certain foodstuffs can also lead to drug interactions .

Safety and Hazards

Flucloxacillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should not be used in patients with a history of hepatic dysfunction associated with flucloxacillin . Cholestatic jaundice and hepatitis may occur very rarely, up to two months after treatment with flucloxacillin has been stopped .

将来の方向性

There is a need to understand better the reasons for increased prescribing of flucloxacillin in primary care, optimal dosing, and the reasons why one in five patients are prescribed a further antibiotic within 4 weeks . Several human leukocyte antigen (HLA) serotypes have been identified as risk factors for DILI from specific agents (e.g., amoxicillin/clavulanate and flucloxacillin), suggesting an important immunologic component to DILI .

生化学分析

Biochemical Properties

Flucloxacillin plays a crucial role in inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. These PBPs are enzymes involved in the final stages of synthesizing the bacterial cell wall. By binding to these proteins, flucloxacillin inhibits the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This interaction leads to the weakening of the cell wall and eventually causes bacterial cell lysis .

Cellular Effects

Flucloxacillin exerts its effects on bacterial cells by disrupting their cell wall synthesis. This disruption leads to cell lysis and death in susceptible bacteria. In addition to its bactericidal effects, flucloxacillin can influence bacterial cell signaling pathways and gene expression. The inhibition of cell wall synthesis triggers stress responses in bacteria, leading to the activation of various stress-related genes. These changes can affect cellular metabolism and overall bacterial physiology .

Molecular Mechanism

The molecular mechanism of flucloxacillin involves its binding to penicillin-binding proteins within the bacterial cell wall. This binding inhibits the transpeptidation reaction, which is crucial for cross-linking peptidoglycan chains. By preventing this reaction, flucloxacillin disrupts the integrity of the bacterial cell wall, leading to cell lysis. Additionally, flucloxacillin’s stability against beta-lactamases ensures that it remains effective in the presence of these enzymes, which would otherwise degrade other penicillins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of flucloxacillin can change over time. The stability of flucloxacillin is influenced by factors such as temperature, pH, and the presence of beta-lactamases. Over time, flucloxacillin may degrade, leading to a reduction in its antibacterial activity. Long-term studies have shown that flucloxacillin can maintain its effectiveness in vitro and in vivo, but its stability must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

In animal models, the effects of flucloxacillin vary with different dosages. At therapeutic doses, flucloxacillin effectively treats bacterial infections without causing significant adverse effects. At higher doses, flucloxacillin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the risk of adverse effects increases significantly .

Metabolic Pathways

Flucloxacillin is primarily metabolized in the liver. The metabolic pathways involve the hydrolysis of the beta-lactam ring, followed by further degradation into inactive metabolites. Enzymes such as cytochrome P450 play a role in the metabolism of flucloxacillin. The metabolic flux and levels of metabolites can be influenced by factors such as liver function and the presence of other drugs that may interact with flucloxacillin’s metabolic pathways .

Transport and Distribution

Flucloxacillin is transported and distributed within cells and tissues through various mechanisms. It can be actively transported into bacterial cells via specific transporters. Once inside the cell, flucloxacillin can accumulate in the cytoplasm and interact with its target penicillin-binding proteins. The distribution of flucloxacillin within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of flucloxacillin is primarily within the bacterial cell wall. Flucloxacillin targets penicillin-binding proteins located in the cell wall, where it exerts its bactericidal effects. The localization of flucloxacillin to the cell wall is facilitated by its chemical structure and the presence of targeting signals that direct it to this specific compartment. Post-translational modifications of flucloxacillin can also influence its activity and localization within bacterial cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of flucloxacillin involves several steps. One common method includes the reaction of 3-(2-chloro-6-fluorobenzene)-5-methyl isoxazole-4-formic acid with phosphorus oxychloride under the catalysis of organic amine to generate acyl chloride. This acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of an inorganic base to form flucloxacillin. The product is then purified through crystallization .

Industrial Production Methods: In industrial settings, flucloxacillin is often produced as its sodium salt. The process involves dissolving flucloxacillin acid in an organic solvent and reacting it with sodium iso-octoate to produce flucloxacillin sodium monohydrate. This method improves the yield and quality of the product while simplifying the operation steps .

化学反応の分析

Types of Reactions: Flucloxacillin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Flucloxacillin can be hydrolyzed in acidic or basic conditions, leading to the breakdown of the beta-lactam ring.

    Oxidation: Oxidizing agents can modify the side chains of flucloxacillin, potentially altering its antibacterial activity.

    Substitution: Flucloxacillin can undergo substitution reactions, particularly at the isoxazole ring, which can lead to the formation of different derivatives.

Major Products Formed: The major products formed from these reactions include various derivatives of flucloxacillin, which may have different pharmacological properties .

特性

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOFUWFRIANQPC-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023056
Record name Floxacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flucloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.45e-02 g/L
Record name Flucloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor.
Record name Flucloxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

5250-39-5
Record name Flucloxacillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5250-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Floxacillin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005250395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flucloxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Floxacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flucloxacillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUCLOXACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43B2M34G2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flucloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flucloxacillin
Reactant of Route 2
Reactant of Route 2
Flucloxacillin
Reactant of Route 3
Reactant of Route 3
Flucloxacillin
Reactant of Route 4
Flucloxacillin
Reactant of Route 5
Flucloxacillin
Reactant of Route 6
Flucloxacillin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。